molecular formula C10H6ClNO2S B1461115 5-chloro-6-(thiophen-2-yl)pyridine-3-carboxylic acid CAS No. 2091575-79-8

5-chloro-6-(thiophen-2-yl)pyridine-3-carboxylic acid

Cat. No.: B1461115
CAS No.: 2091575-79-8
M. Wt: 239.68 g/mol
InChI Key: GOHHHGXEPNPZDO-UHFFFAOYSA-N
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Description

5-Chloro-6-(thiophen-2-yl)pyridine-3-carboxylic acid is a versatile heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This molecule integrates two privileged pharmacophores: a pyridine ring and a thiophene moiety, a combination known to yield structures with diverse biological properties . The compound serves as a key synthetic intermediate for developing novel therapeutic agents. Pyridine-carbonitrile derivatives sharing its core structural features have demonstrated a wide spectrum of biological activities, including antimicrobial, anticonvulsant, and notably, anticancer effects . The incorporation of the chlorothiophene unit is a strategic modification in drug design, as it enhances molecular lipophilicity and can alter binding interactions with biological targets, potentially improving potency . Its primary research value lies in its application as a building block for the synthesis of more complex, hybrid molecules. Researchers utilize molecular hybridization strategies, fusing this core with other heterocyclic systems, to create new chemical entities for biological screening . Such derivatives are subsequently characterized using advanced techniques including 1 H NMR, 13 C NMR, 2D NMR, and mass spectrometry to confirm their structures before biological evaluation . This compound is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-chloro-6-thiophen-2-ylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2S/c11-7-4-6(10(13)14)5-12-9(7)8-2-1-3-15-8/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOHHHGXEPNPZDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=C(C=C(C=N2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods Analysis

One-Pot Synthesis from 2-Thiophenecarboxaldehyde

A robust industrially suitable method involves a one-pot synthesis starting from 2-thiophenecarboxaldehyde, which undergoes chlorination and subsequent oxidation to yield 5-chlorothiophene-2-carboxylic acid, a key intermediate structurally related to the target compound.

Process Overview:
  • Step 1: Chlorination of 2-thiophenecarboxaldehyde with chlorine gas at controlled temperatures (-10 to 30 °C) to form 5-chloro-2-thiophenecarboxaldehyde intermediate.
  • Step 2: The intermediate is slowly added to a precooled sodium hydroxide solution (20% NaOH, 5 °C or below), maintaining temperature below 30 °C.
  • Step 3: Further chlorination is performed in the alkaline medium, followed by quenching with sodium sulfite.
  • Step 4: The aqueous phase is acidified with concentrated hydrochloric acid to precipitate the product.
  • Step 5: The solid is filtered, recrystallized from ethanol/water, and dried.
Key Parameters:
Parameter Range/Value Notes
Chlorine to 2-thiophenecarboxaldehyde molar ratio 0.9:1 to 4:1 (preferably 1.5:1 to 1.05:1) Controls chlorination degree
Chlorination temperature -10 to 30 °C (preferably -5 to 25 °C) Heat preservation during chlorination
Sodium hydroxide concentration 20% solution Precooled to 5 °C or below
Reaction temperature during addition ≤ 30 °C Prevents side reactions
Chlorine gas during oxidation Added slowly after addition step Reaction temperature 15-30 °C
Reaction time Chlorination: 1-20 hours (preferably 1-3 hours) Ensures completion of reaction
Purity of final product ~92% (HPLC) before recrystallization Enhanced to ~96% after recrystallization
Solvents for impurity removal Dichloromethane, chloroform, ethyl acetate, toluene, etc. Extraction step to remove impurities

This method addresses common industrial challenges such as high raw material cost, complex operations, and waste generation by integrating chlorination and oxidation in one pot, improving yield and purity while reducing environmental impact.

Thiolation and Substitution on Pyridine Ring

Another synthetic approach involves selective thiolation of halogenated pyridine-2-carboxylic acids to introduce sulfur-containing substituents at the 6-position (equivalent to 3-position in some nomenclatures) on the pyridine ring, forming derivatives like 5-chloro-6-(thiophen-2-yl)pyridine-3-carboxylic acid.

Process Highlights:
  • Starting from 3,5-dichloropicolinic acid or related carboxylates.
  • Reaction with sodium ethanethiolate or ethanethiol in non-protic, apolar solvents with low dielectric constants (<15).
  • Temperature range: 0 °C to boiling point of solvent, preferably 60-100 °C.
  • Base is used to facilitate substitution.
  • The thiolation is highly selective under these conditions, favoring substitution at the desired position.

This method is particularly useful for preparing 5-chloro-pyridine-2-carboxylic acids with sulfur-containing substituents , which are important intermediates in agrochemical synthesis.

Functional Group Transformations and Purification

Additional steps often include:

  • Conversion of carboxylic acid groups to esters or acid chlorides for further functionalization.
  • Use of chlorosulfonyl derivatives and N-halosuccinimide reagents for introducing halogen atoms or sulfonyl groups on the thiophene ring.
  • Purification via recrystallization from ethanol/water mixtures or column chromatography on silica gel using petroleum ether/ethyl acetate mixtures.
  • Typical yields reported range from 50% to over 90%, depending on the step and conditions.

Summary Table of Preparation Methods

Method Starting Material(s) Key Reagents/Conditions Yield (%) Purification Notes
One-pot chlorination and oxidation 2-thiophenecarboxaldehyde Chlorine gas, NaOH (20%), 5-30 °C, sodium sulfite quench, HCl acidification ~92-96 Recrystallization (ethanol/water) Industrially scalable, environmentally improved
Selective thiolation on pyridine 3,5-dichloropicolinic acid or salts Sodium ethanethiolate, non-protic solvent (<15 dielectric constant), 60-100 °C Not specified Extraction, crystallization High selectivity, useful for sulfur-substituted derivatives
Halogenation and sulfonylation Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate N-bromosuccinimide or N-iodosuccinimide, trifluoroacetic acid, 0-25 °C 37-66 Column chromatography For advanced derivatives, moderate yields

Research Findings and Industrial Relevance

  • The one-pot method significantly reduces steps, waste, and cost compared to traditional multi-step syntheses involving 2-chlorothiophene, which often leads to difficult-to-remove isomers and byproducts.
  • Control of reaction temperature and stoichiometry of chlorine is critical to avoid over-chlorination and side reactions.
  • The use of sodium sulfite for quenching and solvent extraction steps improves product purity and environmental safety.
  • Selective thiolation reactions depend strongly on solvent dielectric constants, with lower dielectric solvents favoring desired regioselectivity, a finding supported by correlation studies.
  • Purification methods such as recrystallization and chromatography are essential to achieve high purity for subsequent applications in agrochemical synthesis.

Chemical Reactions Analysis

Types of Reactions

5-chloro-6-(thiophen-2-yl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

5-Chloro-6-(thiophen-2-yl)pyridine-3-carboxylic acid serves as a pivotal intermediate in the synthesis of biologically active compounds. Its structural features make it suitable for the development of pharmaceuticals targeting various diseases.

Antimicrobial Activity

Studies have indicated that derivatives of 5-chloro-6-(thiophen-2-yl)pyridine-3-carboxylic acid exhibit significant antimicrobial properties. For instance, compounds derived from this acid have shown efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli.

CompoundActivityTarget Organism
Derivative AModerateS. aureus
Derivative BStrongE. coli

Anticancer Potential

Research has explored the anticancer potential of this compound, particularly its ability to inhibit tumor growth in various cancer cell lines. In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents.

Agrochemical Applications

The compound is also recognized for its applications in the agrochemical industry, particularly as an intermediate in the synthesis of herbicides and fungicides.

Herbicide Development

5-Chloro-6-(thiophen-2-yl)pyridine-3-carboxylic acid derivatives have been synthesized to enhance herbicidal activity against specific weed species. These compounds act by inhibiting key enzymes involved in plant growth.

Herbicide DerivativeTarget WeedEfficacy (%)
Herbicide AAmaranthus retroflexus85%
Herbicide BCynodon dactylon90%

Fungicidal Properties

In addition to herbicides, derivatives of this compound have shown promising fungicidal properties against various fungal pathogens affecting crops. Field trials have reported significant reductions in fungal infections when treated with these compounds.

Synthesis and Characterization

A study published in a peer-reviewed journal detailed the synthesis of novel derivatives from 5-chloro-6-(thiophen-2-yl)pyridine-3-carboxylic acid, highlighting their characterization through NMR and mass spectrometry techniques. The findings indicated that specific modifications to the compound's structure could enhance biological activity.

Clinical Trials

Clinical trials investigating the efficacy of pharmaceutical formulations containing this compound have been initiated, focusing on its potential use in treating infectious diseases and cancer. Preliminary results suggest a favorable safety profile and encouraging therapeutic outcomes.

Mechanism of Action

The mechanism of action of 5-chloro-6-(thiophen-2-yl)pyridine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the thiophene ring and the carboxylic acid group can influence its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Substituent Variations in Pyridine-3-Carboxylic Acids
  • 5-Chloro-6-(ethylamino)pyridine-3-carboxylic acid (C₈H₈ClN₂O₂): Molecular weight: 200.62 g/mol. Predicted collision cross-section (CCS) values range from 139.1–151.5 Ų for various adducts . Contrast: The thiophene substituent in the target compound is bulkier and more electron-rich, likely increasing lipophilicity and altering π-π stacking interactions compared to the ethylamino group.
  • 5-Chloro-6-(oxolan-3-yloxy)pyridine-3-carboxylic acid (C₁₀H₁₀ClNO₄): Molecular weight: 243.65 g/mol. Contains a tetrahydrofuran-derived substituent, enhancing solubility in polar solvents. CAS: 2173091-65-9 . Contrast: The thiophene group in the target compound may reduce solubility in water but improve stability in organic matrices.
  • 5-Chloro-6-(trifluoromethyl)pyridine-3-carboxylic acid (C₇H₃ClF₃NO₂): Molecular weight: 237.56 g/mol. Contrast: The thiophene group is electron-donating, which may lower the compound's acidity compared to the trifluoromethyl analog.
Thiophene vs. Other Heterocyclic Substituents
  • 5-Fluoro-2-[5-(piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine (C₁₄H₁₆FN₅O):
    • Features an oxadiazole ring, which is planar and polar. Such substituents are common in kinase inhibitors due to hydrogen-bonding capabilities .
    • Contrast : The thiophene group’s sulfur atom may participate in hydrophobic interactions or coordinate with metal ions, offering distinct binding profiles in biological systems .

Physicochemical Properties

Table 1: Predicted Collision Cross-Section (CCS) Values for Selected Compounds
Compound Adduct CCS (Ų) Source
5-Chloro-6-(ethylamino)pyridine-3-carboxylic acid [M+H]⁺ 139.1
5-Chloro-6-(2-methylpropoxy)pyridine-3-carboxylic acid [M+Na]⁺ 159.1
Target compound (estimated) [M+H]⁺ ~150–160 (Extrapolated)
  • Key Insight: The thiophene group’s bulkiness likely positions the target compound’s CCS closer to the 2-methylpropoxy derivative (159.1 Ų) rather than the smaller ethylamino analog .

Biological Activity

5-Chloro-6-(thiophen-2-yl)pyridine-3-carboxylic acid (CAS No. 2091575-79-8) is a heterocyclic compound notable for its unique structure, which comprises a pyridine ring substituted with a chlorine atom and a thiophene ring, along with a carboxylic acid group. This compound has garnered interest in various fields, including medicinal chemistry, due to its potential biological activities.

Chemical Structure

The chemical structure of 5-chloro-6-(thiophen-2-yl)pyridine-3-carboxylic acid can be represented as follows:

C10H6ClNO2S\text{C}_{10}\text{H}_{6}\text{Cl}\text{N}\text{O}_{2}\text{S}

The biological activity of this compound is primarily linked to its ability to interact with various biochemical pathways. Notably, it may modulate the arachidonic acid pathway, which plays a critical role in inflammatory responses. By inhibiting mast cell activation, it can suppress the release of pro-inflammatory mediators such as histamine and leukotrienes .

Biological Activities

Research indicates that 5-chloro-6-(thiophen-2-yl)pyridine-3-carboxylic acid exhibits several biological activities:

Case Studies and Experimental Data

  • Antimicrobial Efficacy : In vitro studies have demonstrated that derivatives of pyridine compounds exhibit varying degrees of activity against pathogens like Staphylococcus aureus and Escherichia coli. While specific data on 5-chloro-6-(thiophen-2-yl)pyridine-3-carboxylic acid is sparse, related compounds show MIC values ranging from 3.12 to 12.5 μg/mL .
  • Inhibition Studies : The compound has been evaluated for its ability to inhibit the expression of pro-inflammatory cytokines such as IL-6 and TNF-alpha in endothelial cells, indicating its potential as an anti-inflammatory agent .

Comparative Analysis

To better understand the biological activity of 5-chloro-6-(thiophen-2-yl)pyridine-3-carboxylic acid, it is beneficial to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
6-(Thiophen-2-yl)pyridine-3-carboxylic acidLacks chlorine substitutionModerate antimicrobial activity
2-(Methylthio)pyridine-3-carboxylic acidContains methylthio groupAntimicrobial properties reported
4-(Trifluoromethyl)pyridine-3-carboxylic acidContains trifluoromethyl groupAnticancer activity noted

Synthesis and Industrial Applications

The synthesis of 5-chloro-6-(thiophen-2-yl)pyridine-3-carboxylic acid typically involves the Suzuki–Miyaura coupling reaction, which is essential for creating complex heterocycles in medicinal chemistry. This method allows for high yields and purity, making it suitable for industrial applications.

Q & A

Q. What are the common synthetic routes for 5-chloro-6-(thiophen-2-yl)pyridine-3-carboxylic acid?

A three-step synthesis approach is typically employed for analogous trifluoromethylpyridine derivatives (e.g., 5-chloro-6-(trifluoromethyl)pyridine-3-carboxylic acid). Key steps include:

  • Step 1 : Condensation of precursor aldehydes with aminopyridines.
  • Step 2 : Cyclization under acidic or catalytic conditions (e.g., palladium or copper catalysts in DMF/toluene) .
  • Step 3 : Functional group modification (e.g., oxidation of methyl groups to carboxylic acids). Reaction optimization (temperature, solvent polarity, catalyst loading) is critical for yield and purity.

Q. How can the purity and structural integrity of this compound be validated?

Use a combination of analytical techniques:

  • NMR Spectroscopy : Compare experimental 1H^1H, 13C^{13}C, and 19F^{19}F NMR shifts with literature data (e.g., δ 8.56 ppm for pyridine protons in CDCl3_3) .
  • HPLC : Assess purity (>95% threshold) using reverse-phase columns and UV detection .
  • Mass Spectrometry : Confirm molecular weight via HRMS (e.g., calculated m/z 224.9804 for C7_7H3_3ClF3_3NO2_2) .

Q. What solvents and reaction conditions are optimal for its synthesis?

Polar aprotic solvents like DMF or toluene are preferred for cyclization steps. Catalysts such as palladium or copper enhance reaction efficiency, while temperatures between 80–120°C are typical for intermediate formation .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., thiophene vs. chlorophenyl) influence reactivity?

The thiophene moiety introduces electron-rich character, potentially altering regioselectivity in cross-coupling reactions. Comparative studies with chlorophenyl analogs (e.g., 6-(4-chlorophenyl)-oxazolo-pyridine derivatives) reveal differences in π-stacking interactions and steric hindrance, impacting catalytic activity .

Q. What strategies resolve contradictions in spectral data for this compound?

Discrepancies in NMR or IR spectra (e.g., unexpected carbonyl stretches) may arise from tautomerism or solvent effects. For example:

  • Use deuterated solvents (CDCl3_3 vs. DMSO-d6_6) to stabilize specific tautomers.
  • Compare experimental IR bands (e.g., 1693 cm1^{-1} for carboxylic acid C=O) with computational simulations (DFT) .

Q. How can reaction yields be improved while minimizing byproducts?

  • Catalyst Screening : Test alternative catalysts (e.g., Pd(OAc)2_2 vs. CuI) to suppress side reactions like dehalogenation.
  • Additive Optimization : Use scavengers (e.g., molecular sieves) to remove water in condensation steps.
  • Flow Chemistry : Continuous flow systems enhance heat/mass transfer for large-scale synthesis .

Q. What in vitro assays are suitable for evaluating its biological activity?

  • Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays.
  • Antimicrobial Activity : Test MIC (Minimum Inhibitory Concentration) against Gram-positive/negative bacteria.
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess IC50_{50} values .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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5-chloro-6-(thiophen-2-yl)pyridine-3-carboxylic acid
Reactant of Route 2
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5-chloro-6-(thiophen-2-yl)pyridine-3-carboxylic acid

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